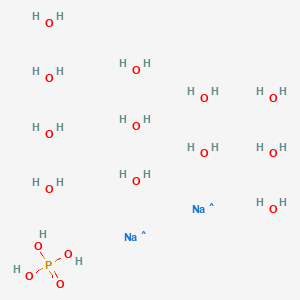
Potassium 5-fluoro-2-isonicotinyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-fluoro-2-isonicotinyltrifluoroborate is a chemical compound known for its stability and reactivity in various chemical processes. It is part of the potassium acyltrifluoroborates family, which are recognized for their utility in forming amide bonds under mild conditions. This compound is particularly valued in synthetic chemistry for its ability to facilitate rapid and selective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-fluoro-2-isonicotinyltrifluoroborate can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-isonicotinic acid with boron trifluoride etherate, followed by treatment with potassium carbonate. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.
Step 1: 5-fluoro-2-isonicotinic acid is reacted with boron trifluoride etherate in an organic solvent such as dichloromethane.
Step 2: The resulting intermediate is then treated with potassium carbonate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and implementing rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-fluoro-2-isonicotinyltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Amide Bond Formation: It reacts with hydroxylamines to form amide bonds under aqueous conditions without the need for coupling reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Palladium Catalysts: Used in coupling reactions.
Aqueous Conditions: For amide bond formation with hydroxylamines.
Major Products
Substituted Derivatives: Resulting from nucleophilic substitution.
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amides: From reactions with hydroxylamines.
Scientific Research Applications
Potassium 5-fluoro-2-isonicotinyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and carbon-carbon coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
Industry: Applied in the production of fine chemicals and materials science for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which potassium 5-fluoro-2-isonicotinyltrifluoroborate exerts its effects involves the formation of stable intermediates that facilitate selective reactions. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it forms a stable complex with palladium catalysts, enabling efficient carbon-carbon bond formation.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-anisoyltrifluoroborate
- Potassium 4-ethoxycarbonylbenzoyltrifluoroborate
- Potassium 4-methoxybenzoyltrifluoroborate
Uniqueness
Potassium 5-fluoro-2-isonicotinyltrifluoroborate is unique due to its specific substitution pattern and the presence of a fluorine atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in reactions where selective fluorination is desired, and in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H3BF4KNO |
|---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
potassium;trifluoro-(5-fluoropyridine-2-carbonyl)boranuide |
InChI |
InChI=1S/C6H3BF4NO.K/c8-4-1-2-5(12-3-4)6(13)7(9,10)11;/h1-3H;/q-1;+1 |
InChI Key |
VSMPYOOKQNMZLI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=NC=C(C=C1)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)
![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)
![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)



![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)
![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)


![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)

